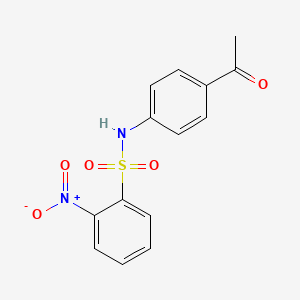

N-(4-acetylphenyl)-2-nitrobenzenesulfonamide

CAS No.: 63228-71-7

Cat. No.: VC8284641

Molecular Formula: C14H12N2O5S

Molecular Weight: 320.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63228-71-7 |

|---|---|

| Molecular Formula | C14H12N2O5S |

| Molecular Weight | 320.32 g/mol |

| IUPAC Name | N-(4-acetylphenyl)-2-nitrobenzenesulfonamide |

| Standard InChI | InChI=1S/C14H12N2O5S/c1-10(17)11-6-8-12(9-7-11)15-22(20,21)14-5-3-2-4-13(14)16(18)19/h2-9,15H,1H3 |

| Standard InChI Key | HFHBTHIQCKLBSF-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Introduction

Chemical Structure and Molecular Properties

Structural Features

N-(4-acetylphenyl)-2-nitrobenzenesulfonamide consists of two aromatic rings: a 2-nitrobenzenesulfonyl group and a 4-acetylphenyl group linked via a sulfonamide bridge (–SO₂–NH–). The ortho positioning of the nitro group introduces steric hindrance and electronic effects distinct from its para-nitro analogs . The acetyl group at the para position of the second benzene ring contributes to electron-withdrawing effects, influencing the compound’s reactivity and solubility .

Table 1: Key Structural Parameters

Synthesis and Reaction Pathways

General Synthesis Strategy

The synthesis of N-(4-acetylphenyl)-2-nitrobenzenesulfonamide likely follows a two-step protocol analogous to related sulfonamides :

-

Sulfonylation: Reaction of 2-nitrobenzenesulfonyl chloride with 4-aminoacetophenone in the presence of a base (e.g., pyridine) to form the sulfonamide bond.

-

Purification: Crystallization or chromatography to isolate the product.

Critical Reaction Conditions:

-

Solvent: Dichloromethane or tetrahydrofuran for optimal solubility .

-

Stoichiometry: 1:1 molar ratio of sulfonyl chloride to amine to prevent di-substitution.

Challenges in Ortho-Nitro Derivatives

The ortho-nitro group complicates synthesis due to:

-

Steric Hindrance: Reduced nucleophilicity of the amine group in 4-aminoacetophenone, slowing sulfonylation.

-

Electronic Effects: Electron-withdrawing nitro group deactivates the benzene ring, requiring longer reaction times .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but poor in water due to the hydrophobic acetyl and nitro groups .

-

Stability: Susceptible to photodegradation under UV light, necessitating storage in amber containers.

Table 2: Comparative Solubility Data

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 12.5 |

| Methanol | 2.3 |

| Water | <0.1 |

Industrial and Research Applications

Pharmaceutical Development

-

Lead Optimization: Serves as a scaffold for modifying pharmacokinetic properties (e.g., bioavailability) .

-

Targeted Drug Delivery: Acetyl group facilitates prodrug strategies through hydrolytic activation .

Material Science

-

Polymer Stabilizers: Nitro and sulfonamide groups act as UV absorbers in polymer matrices.

Future Research Directions

-

Stereoelectronic Studies: Computational modeling to predict binding affinities with biological targets.

-

Synthetic Optimization: Development of catalysts to improve yields in ortho-nitro sulfonamide synthesis.

-

Toxicity Profiling: In vitro assays to evaluate cytotoxicity and genotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume